AZD8542 was developed by AstraZeneca and is classified as a small molecule inhibitor. Its chemical identification includes the CAS number 1126366-36-6. The compound has been studied extensively for its ability to inhibit the growth of cancer cells through modulation of the Hedgehog signaling pathway, making it a candidate for cancer therapies .
The synthesis of AZD8542 involves several steps, typically starting from readily available precursors. While specific detailed methodologies are not extensively documented in public literature, general approaches for synthesizing similar compounds often include:
For instance, the synthesis may involve the use of organolithium reagents or other coupling agents to form the desired hydrazine derivatives, which are common in drug design for their biological activity .
AZD8542 has a complex molecular structure characterized by its specific functional groups that allow it to interact effectively with Smoothened. The molecular formula and structural data can be summarized as follows:
The three-dimensional conformation of AZD8542 facilitates its binding to the Smoothened receptor, inhibiting downstream signaling pathways associated with tumor growth .
AZD8542 undergoes various chemical reactions that are critical for its efficacy as a therapeutic agent. These reactions include:
The inhibition of Smoothened leads to downstream effects on gene expression involved in cell proliferation and survival pathways, particularly in cancer cells .
The mechanism of action of AZD8542 primarily involves:
Research indicates that combined treatments involving AZD8542 can enhance cytotoxic effects against various cancer cell lines by suppressing critical survival pathways such as PI3K/AKT and SHH signaling pathways .
AZD8542 exhibits several notable physical and chemical properties:
These properties play a significant role in determining how AZD8542 is formulated for therapeutic use .
AZD8542 has several promising applications in scientific research and clinical settings:
The Hedgehog (Hh) signaling pathway is a highly conserved evolutionary pathway critical for embryonic development, tissue patterning, and stem cell maintenance. In vertebrates, it regulates fundamental processes such as neural tube formation, limb development, and craniofacial morphogenesis [1] [10]. The canonical Hh pathway initiates when one of three ligands—Sonic (SHH), Indian (IHH), or Desert (DHH) Hedgehog—binds to the transmembrane receptor Patched (PTCH1). This binding relieves PTCH1-mediated suppression of Smoothened (SMO), a G-protein-coupled receptor (GPCR)-like protein [5] [8].
Activated SMO translocates to the primary cilium, triggering a signaling cascade that prevents proteolytic cleavage of glioma-associated oncogene (GLI) transcription factors. Full-length GLI activators (GLI1/2) then translocate to the nucleus, inducing expression of target genes (PTCH1, GLI1, BCL2, MYC) governing cell proliferation, survival, and epithelial-mesenchymal transition (EMT) [6] [8]. Non-canonical Hh signaling may also occur via SMO-dependent activation of GTPases (RhoA, Rac) or kinases (PI3K/AKT), influencing cytoskeletal dynamics and metabolism [5] [6]. Dysregulation of this pathway—through mutations in PTCH1/SUFU or ligand overexpression—drives tumorigenesis in multiple cancers [8].
Table 1: Key Components of Canonical Hedgehog Signaling
Component | Function | Role in Cancer |
---|---|---|
Hh Ligands | (SHH, IHH, DHH): Bind PTCH1 to initiate signaling | Overexpressed in tumors; autocrine/paracrine activation |
PTCH1 | Receptor; inhibits SMO in absence of ligand | Mutated in basal cell carcinoma, Gorlin syndrome |
SMO | GPCR-like transducer; activates GLI transcription factors | Amplified/overexpressed; oncogenic driver |
GLI1/2 | Transcription factors; regulate target gene expression | Amplified in gliomas, sarcomas; poor prognosis |
SUFU | Negative regulator; sequesters GLI in cytoplasm | Mutated in medulloblastoma |
Aberrant Hh pathway activation is implicated in >30% of human cancers. SMO serves as a pivotal therapeutic target due to its central role as a signal transducer and its druggable GPCR-like structure [5] [8]. Oncogenic SMO activation occurs via:
SMO inhibition disrupts downstream GLI activation, suppressing tumor proliferation, stemness, and angiogenesis. Preclinical studies confirm that SMO inhibitors reduce tumor growth in Ptch1-mutant models and Hh-overexpressing xenografts [5] [8]. Resistance mechanisms (e.g., SMO mutations) highlight the need for combinatorial approaches targeting GLI or parallel pathways [6].
AZD8542 is a potent, selective SMO antagonist developed by AstraZeneca to inhibit Hh pathway activity in malignancies. Its discovery emerged from high-throughput screening of cyclopamine analogs (cyclopamine being the first identified natural SMO inhibitor) [2] [4]. Key milestones include:
Table 2: AZD8542 Molecular and Preclinical Profile
Property | Value | Assay/Model |
---|---|---|
Molecular Weight | 412.48 g/mol | C25H24N4O2 |
SMO Binding Affinity | Ki = 2.6 nM | BODIPY-cyclopamine competition assay |
GLI Reporter Inhibition | IC50 = 10 nM | SHH-induced luciferase in NIH-3T3 cells |
Cellular Efficacy | EC50 = 2.6 nM | Osteoblast differentiation (C3H10T1/2 cells) |
In Vivo Activity | Tumor growth inhibition (HPSC-dependent) | Orthotopic pancreatic cancer model |
AZD8542 exemplifies the "stroma-targeted" paradigm in Hh inhibition, contrasting with tumor cell-autonomous inhibitors like vismodegib. Its development underscores the therapeutic relevance of tumor microenvironment interactions in pancreatic, prostate, and colon cancers [2] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7